molecular formula C14H18ClN3O2S B013616 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride CAS No. 141543-65-9

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

Cat. No.: B013616
CAS No.: 141543-65-9
M. Wt: 327.8 g/mol
InChI Key: FGSVAQSKHCFWOY-UHFFFAOYSA-N
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Description

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a kinase inhibitor, which makes it valuable in studies related to cellular signaling pathways and various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides, followed by the introduction of a piperazine ring. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride is widely used in scientific research due to its ability to inhibit kinases. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of cellular signaling pathways and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride prevents the phosphorylation of target proteins, thereby modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine: Another kinase inhibitor with a similar structure but different functional groups.

    5-(2-Methylpiperazine-1-sulfonyl)isoquinoline: Shares the isoquinoline and piperazine moieties but differs in its substitution pattern.

Uniqueness

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;/h2-6,9,11,16H,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSVAQSKHCFWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931117
Record name 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141543-65-9
Record name Isoquinoline, 5-[(3-methyl-1-piperazinyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141543-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(5-isoquinolinylsulfonyl)-3-methyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141543659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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